molecular formula C13H14ClFO3 B1326109 Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate CAS No. 951889-93-3

Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate

Cat. No.: B1326109
CAS No.: 951889-93-3
M. Wt: 272.7 g/mol
InChI Key: UVZLJMLEBFRFAA-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chloro-5-fluorophenyl group attached to a 5-oxovalerate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate typically involves the esterification of 5-oxovaleric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The 3-chloro-5-fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 3-chloro-5-fluorobenzoyl chloride reacts with the ester in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are employed to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: 5-(3-chloro-5-fluorophenyl)-5-oxovaleric acid.

    Reduction: Ethyl 5-(3-chloro-5-fluorophenyl)-5-hydroxyvalerate.

    Substitution: Products depend on the nucleophile used, such as 3-methoxy-5-fluorophenyl derivatives.

Scientific Research Applications

Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The presence of the 3-chloro-5-fluorophenyl group enhances its binding affinity and selectivity towards these targets. The ester group allows for hydrolysis, releasing the active moiety at the site of action.

Comparison with Similar Compounds

Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate can be compared with similar compounds such as:

    Ethyl 5-(3-chlorophenyl)-5-oxovalerate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Ethyl 5-(3-fluorophenyl)-5-oxovalerate: Lacks the chlorine atom, influencing its chemical properties and applications.

    Ethyl 5-(3-chloro-5-methylphenyl)-5-oxovalerate: The methyl group alters its steric and electronic characteristics.

The unique combination of the chloro and fluoro substituents in this compound imparts distinct properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 5-(3-chloro-5-fluorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-10(14)8-11(15)7-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZLJMLEBFRFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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